N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an acetamide scaffold substituted with a 2,4-dimethylphenyl group. This structure combines electron-rich aromatic systems with a polar sulfanyl-acetamide bridge, which may influence its solubility, stability, and bioactivity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-7-13(12(2)9-11)18-15(22)10-24-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUQOZTOAOKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 301.36 g/mol
- CAS Number : 307342-23-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing pyrido and triazine moieties have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Research has demonstrated that related compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that certain derivatives showed selective COX-II inhibitory activity with IC values in the low micromolar range . This suggests potential applications in treating inflammatory diseases.
- Cytotoxicity and Antitumor Activity : The cytotoxic effects of similar chemical structures have been evaluated against cancer cell lines. Some derivatives have shown promising results in inhibiting cell proliferation in vitro . For instance, compounds with a pyrido-triazine scaffold exhibited significant cytotoxicity against breast cancer cells.
Case Studies
- Study on COX Inhibition :
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial efficacy of synthesized derivatives.
- Results : Compounds were tested against a panel of bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). Several showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Summary of Biological Activities
Table 2: COX Inhibitory Potency of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. Its structure suggests potential interactions with bacterial enzymes or cell membranes, making it a candidate for developing new antibiotics. In vitro tests have shown effectiveness against various strains of bacteria and fungi, indicating its potential as a therapeutic agent in treating infectious diseases.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies have shown promising results in various cancer cell lines, including breast and colon cancer cells. The specific pathways affected by this compound are still under investigation but may involve modulation of signaling pathways related to cell survival and growth.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Animal models have indicated that it can reduce oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate its mechanisms of action and therapeutic potential in neurodegeneration.
Pesticidal Properties
The compound's structural characteristics suggest potential applications as a pesticide. Initial evaluations have shown that it possesses insecticidal properties against common agricultural pests. Field trials are necessary to determine its efficacy and safety in real-world agricultural settings.
Herbicidal Activity
In addition to insecticidal properties, this compound has been assessed for herbicidal activity. Laboratory studies indicate that it can inhibit the growth of certain weeds without adversely affecting crop plants. This selectivity could make it a valuable tool for integrated pest management strategies.
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers. Its unique functional groups allow for incorporation into polymer matrices that could enhance mechanical properties or introduce specific functionalities such as antimicrobial activity or UV protection.
Nanotechnology Applications
This compound has potential applications in nanotechnology as well. Research is ongoing into its use in creating nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8o)
- Structural Features : Replaces the pyridotriazine ring with a 1,3,4-oxadiazole moiety substituted with an indole-methyl group.
- The indole group may improve lipophilicity and binding affinity to hydrophobic targets.
- Implications : Compared to the target compound, 8o likely exhibits altered pharmacokinetics due to the indole’s bulkiness and the oxadiazole’s electron-deficient nature. Reported in , its synthesis involves alkylation steps similar to the target compound but with distinct heterocyclic intermediates.
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structural Features : Features a 1,2,4-triazole ring substituted with a furan-2-yl group, linked via sulfanyl-acetamide to diverse aryl groups.
- Key Differences: The triazole ring (vs. The furan substituent introduces oxygen-based polarity.
- Implications: As noted in and 6, these derivatives demonstrate anti-exudative activity in rodent models at 10 mg/kg, comparable to diclofenac sodium. Their bioactivity suggests that the pyridotriazine core in the target compound may similarly interact with inflammatory pathways but with varying potency due to structural differences.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Structural Features : Contains a pyrazole ring instead of pyridotriazine, with a methylsulfanylphenyl acetamide chain.
- Key Differences : The pyrazole ring’s conjugated system may enhance planarity and π-π stacking interactions. The methylsulfanyl group increases lipophilicity compared to the target compound’s dimethylphenyl group.
- Implications : Reported in , this compound’s single-crystal X-ray data (R factor = 0.042) confirm stable hydrogen-bonding networks. Such structural insights suggest that the target compound’s pyridotriazine core could adopt similar packing arrangements in solid states.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Structural Features: Incorporates a cyano-hydrazinylidene group and a sulfamoylphenyl substituent.
- Key Differences : The absence of a fused heterocyclic system (e.g., pyridotriazine) reduces molecular complexity. The sulfamoyl group enhances solubility in polar solvents.
- Implications : From , 13a exhibits a high melting point (288°C) and distinct IR peaks (2214 cm⁻¹ for C≡N), indicating thermal stability and strong intermolecular interactions. The target compound’s pyridotriazine ring may confer higher thermal stability due to extended conjugation.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Bioactivity Trends : Compounds with sulfanyl-acetamide scaffolds and aromatic heterocycles (e.g., triazoles, oxadiazoles) show promise in anti-inflammatory and anti-exudative applications. The target compound’s pyridotriazine core may enhance target selectivity due to its larger π-system .
- Synthetic Pathways : Analogous compounds are synthesized via diazonium coupling () or alkylation reactions (), suggesting scalable routes for the target compound.
- Structural Stability : Crystallographic data () highlight the importance of hydrogen bonding in acetamide derivatives, which may guide the design of the target compound’s solid formulations.
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
The synthesis typically involves coupling a pyridotriazinone core with a thioacetamide moiety. A general approach includes:
Core Preparation : Construct the 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine scaffold via cyclization of substituted pyridine derivatives with triazine precursors under acidic or basic conditions.
Sulfanyl Group Introduction : React the core with a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) using coupling agents like EDC/HOBt.
Acetamide Functionalization : Attach the N-(2,4-dimethylphenyl) group via nucleophilic substitution or amide bond formation.
Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to improve yield. Purification often involves column chromatography or recrystallization .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core Synthesis | Pyridine derivative, triazine precursor | AcOH | 80 | 65–75 |
| Sulfanyl Coupling | Mercaptoacetic acid, EDC/HOBt | DMF | 60 | 70–80 |
| Acetamide Formation | 2,4-Dimethylaniline, DCC | THF | RT | 60–70 |
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DMSO.
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100–298 K) to minimize thermal motion .
Refinement : Solve the structure using SHELX or similar software, refining parameters like bond lengths and angles.
Example Crystallographic Data :
- Space group: P 1 (triclinic)
- R-factor: <0.05 (high precision)
- Key interactions: Intra-molecular hydrogen bonds stabilizing the sulfanyl-acetamide linkage .
Q. What safety protocols are recommended for handling this compound?
While direct toxicity data for this compound is limited, analogous acetamides require:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin Contact : Wash with soap/water for 15 minutes.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activities of derivatives?
Discrepancies often arise from variations in:
- Assay Conditions : pH, temperature, or cell line differences (e.g., HEK-293 vs. HeLa).
- Compound Purity : Validate purity (>95%) via HPLC or NMR before testing .
- Structural Confirmation : Re-analyze ambiguous derivatives using X-ray crystallography or mass spectrometry .
Case Study : Anti-exudative activity of triazole-acetamides varied due to substituent positioning; re-synthesis and in vivo validation confirmed optimal activity for para-substituted analogs .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
SAR studies focus on:
Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridotriazinone ring to enhance binding affinity .
Sulfanyl Linker Optimization : Replace sulfur with selenium or extend the chain length to probe steric effects.
Acetamide Tailoring : Vary the N-aryl group (e.g., 2,4-dimethyl vs. 4-chlorophenyl) to modulate lipophilicity and solubility.
Key Finding : Methyl groups at the 2- and 4-positions of the phenyl ring improve metabolic stability compared to halogenated analogs .
Q. How do crystallographic data inform the design of analogs with improved stability?
Crystal structures reveal:
- Hydrogen Bond Networks : Stabilize the sulfanyl-acetamide conformation, reducing enzymatic degradation.
- Packing Interactions : Bulky substituents (e.g., cyclohexyl) in analogs increase lattice energy, enhancing thermal stability .
Example : N-(4-Bromophenyl) analogs showed tighter packing (density = 1.507 g/cm³) versus non-brominated derivatives, correlating with longer shelf life .
Q. What methodological challenges arise in scaling up synthesis for in vivo studies?
Challenges include:
- Low Yield in Coupling Steps : Optimize stoichiometry (1:1.2 molar ratio for core:sulfanyl reagent) .
- Purification Complexity : Use preparative HPLC for polar intermediates.
- Byproduct Formation : Monitor reaction progress via TLC to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
